molecular formula C10H5BrF3N3O2 B11791629 5-Bromo-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid

5-Bromo-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11791629
M. Wt: 336.06 g/mol
InChI Key: XWPQKQAPLMJRCX-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5-position, a trifluoromethyl group at the 2-position of the phenyl ring, and a carboxylic acid group at the 4-position of the triazole ring. These structural features impart unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps One common synthetic route starts with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyneThe carboxylic acid group is often introduced via carboxylation reactions using carbon dioxide as a reagent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is also considered to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

5-Bromo-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the triazole ring are known to enhance the compound’s binding affinity to certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-Bromo-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid lies in its combination of functional groups and the triazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H5BrF3N3O2

Molecular Weight

336.06 g/mol

IUPAC Name

5-bromo-2-[2-(trifluoromethyl)phenyl]triazole-4-carboxylic acid

InChI

InChI=1S/C10H5BrF3N3O2/c11-8-7(9(18)19)15-17(16-8)6-4-2-1-3-5(6)10(12,13)14/h1-4H,(H,18,19)

InChI Key

XWPQKQAPLMJRCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2N=C(C(=N2)Br)C(=O)O

Origin of Product

United States

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